molecular formula C21H27N7Na2O14P2 B12047405 beta-Nicotinamide-adenine dinucleotide reduced disodium salt

beta-Nicotinamide-adenine dinucleotide reduced disodium salt

Cat. No.: B12047405
M. Wt: 709.4 g/mol
InChI Key: QRGNQKGQENGQSE-QUWMEQBESA-L
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Description

Beta-Nicotinamide adenine dinucleotide, reduced disodium salt: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential for energy production in cells and is a key player in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the use of nucleotides and sugars as starting materials.

    Extraction from Natural Sources: This compound can also be extracted from biological tissues.

Industrial Production Methods: Industrial production of beta-Nicotinamide adenine dinucleotide, reduced disodium salt often involves large-scale fermentation processes. Microorganisms such as yeast or bacteria are cultured under controlled conditions to produce the compound, which is then extracted and purified .

Mechanism of Action

Beta-Nicotinamide adenine dinucleotide, reduced disodium salt functions as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The compound interacts with dehydrogenases, which catalyze the transfer of electrons from substrates to the coenzyme, forming its reduced form . This process is essential for energy production and various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Beta-Nicotinamide adenine dinucleotide, reduced disodium salt is unique due to its specific role in catabolic processes and its involvement in energy production. Its ability to act as a regenerating electron donor makes it indispensable in various biochemical pathways .

Properties

Molecular Formula

C21H27N7Na2O14P2

Molecular Weight

709.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11+,13-,14+,15-,16+,20-,21+;;/m0../s1

InChI Key

QRGNQKGQENGQSE-QUWMEQBESA-L

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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